molecular formula C15H21N3O6S B11004165 N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B11004165
M. Wt: 371.4 g/mol
InChI Key: STNAPWZBIDIELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a synthetic glycine-derived amide containing a 3,5-dimethoxyphenyl group and a tetrahydrothiophene-1,1-dioxide (sulfolane) carbamoyl moiety. These groups may enhance solubility, modulate receptor binding, or serve as intermediates in polycondensation reactions .

Properties

Molecular Formula

C15H21N3O6S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C15H21N3O6S/c1-23-12-5-11(6-13(7-12)24-2)17-14(19)8-16-15(20)18-10-3-4-25(21,22)9-10/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,19)(H2,16,18,20)

InChI Key

STNAPWZBIDIELT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to form the 3,5-dimethoxyphenyl intermediate.

    Introduction of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the intermediate with a thiophene derivative under specific conditions to introduce the dioxidotetrahydrothiophenyl group.

    Coupling with Glycinamide: The final step involves the coupling of the intermediate with glycinamide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity

N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group and a tetrahydrothiophen moiety. The molecular formula is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S with a molecular weight of approximately 318.38 g/mol.

PropertyValue
Molecular FormulaC15H18N2O4SC_{15}H_{18}N_{2}O_{4}S
Molecular Weight318.38 g/mol
IUPAC NameThis compound

In Vitro Studies

Recent studies have focused on the compound's activity as an inhibitor of various enzymes and receptors. For instance, it has been evaluated for its inhibitory effects on serine proteases such as factor Xa (fXa) and thrombin, which are crucial in coagulation pathways. The inhibition constants (KiK_i) for these targets were determined using standard spectrophotometric assays.

  • Inhibition of fXa : The compound demonstrated significant inhibitory activity with KiK_i values in the low micromolar range.
  • Thrombin Inhibition : Similar potency was observed against thrombin, suggesting potential applications in antithrombotic therapies.

The proposed mechanism involves binding to the active site of the target enzymes through interactions facilitated by the carbamoyl and thiophen groups. Molecular docking studies indicated that the compound adopts a conformation that enhances binding affinity, thus inhibiting enzyme activity effectively.

Case Studies

  • Antithrombotic Potential : A study conducted on a series of glycinamide derivatives, including our compound, showcased its effectiveness as an antithrombotic agent. The results indicated that modifications to the phenyl moiety significantly influenced activity against fXa and thrombin .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of similar compounds in models of Alzheimer’s disease. The findings suggested that compounds with structural similarities exhibited inhibition of acetylcholinesterase (AChE), indicating potential for cognitive enhancement .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, structural analogs and their properties can be inferred from the referenced compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Applications References
N-(3,5-dimethoxyphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide Glycinamide backbone 3,5-Dimethoxyphenyl, sulfolane carbamoyl Hypothetical: Solubility enhancer, polymer precursor
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, phenyl Monomer for polyimides (thermal stability, mechanical strength)
N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide Glutaramide Oxadiazole, hydroxycarbamimidoyl Potential bioactive scaffold (antimicrobial, anti-inflammatory)
3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-[(dimethylcarbamoyl)oxy]phenyl dimethylcarbamate hydrochloride Carbamate tert-Butylamino, dimethylcarbamoyl Research chemical (unspecified pharmacological activity)

Key Observations:

Backbone Diversity :

  • The target compound’s glycinamide backbone distinguishes it from phthalimides (rigid aromatic systems) and glutaramides (flexible aliphatic chains) . Glycinamide derivatives are often explored for their metabolic stability and peptide-like properties.
  • Unlike the oxadiazole-containing glutaramide , the sulfolane group in the target compound may reduce crystallinity, enhancing solubility in polar solvents.

This contrasts with the electron-withdrawing chlorine in 3-chloro-N-phenyl-phthalimide, which enhances reactivity in polycondensation . The sulfolane carbamoyl moiety introduces sulfone and amide groups, which are absent in the carbamate and oxadiazole derivatives . Sulfolanes are known for stabilizing charge-transfer complexes, suggesting utility in conductive materials.

Synthetic Routes :

  • While the target compound’s synthesis is unspecified, the use of carbodiimides (e.g., CDI in ) is common for carbamoyl bond formation. This contrasts with phthalimide synthesis, which relies on cyclization of anhydrides with amines .

Safety and Handling :

  • The carbamate derivative in is classified with minimal hazards , whereas phthalimides and oxadiazoles often require stringent handling due to reactivity or toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.